tert-Butyl (R)-2-allylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-allylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-allylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-allylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-Butyl ®-2-allylpyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-allylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like lithium diisopropylamide (LDA) can be used for deprotonation followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated pyrrolidine derivatives .
Scientific Research Applications
tert-Butyl ®-2-allylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-allylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-allylpyrrolidine-1-carboxylate: Unique due to its specific structural configuration and functional groups.
tert-Butyl ®-2-allylpyrrolidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate.
tert-Butyl ®-2-allylpyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
Uniqueness
tert-Butyl ®-2-allylpyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group and an allyl-substituted pyrrolidine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1 |
InChI Key |
REHOBPXCTRHRJK-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=C |
Origin of Product |
United States |
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